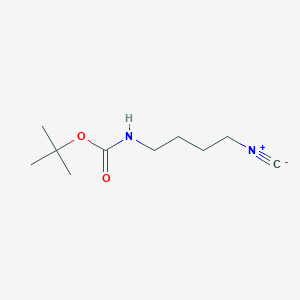

tert-butyl N-(4-isocyanobutyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl N-(4-isocyanobutyl)carbamate: is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-isocyanobutyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: the general approach involves the use of protecting groups for amines, such as the tert-butoxycarbonyl (Boc) group, which can be installed and removed under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-isocyanobutyl)carbamate undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamates.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Substitution reactions can occur at the isocyanate group, leading to the formation of ureas and other derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve the use of nucleophiles such as amines and alcohols

Major Products:

Scientific Research Applications

tert-Butyl N-(4-isocyanobutyl)carbamate has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

tert-Butyl carbamate: A similar compound with the molecular formula C5H11NO2, used in palladium-catalyzed synthesis of N-Boc-protected anilines.

tert-Butyl (4-bromobutyl)carbamate: Used in the synthesis of N-Boc-aminoalkoxyphenyl derivatives and various aloperine derivatives.

tert-Butyl N-(4,4-diethoxybutyl)carbamate:

Uniqueness: tert-Butyl N-(4-isocyanobutyl)carbamate is unique due to its specific structure and the presence of the isocyanate group, which allows for a wide range of chemical reactions and applications in various fields of research and industry.

Biological Activity

Tert-butyl N-(4-isocyanobutyl)carbamate is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the context of targeted protein degradation and its applications in cancer therapy. This article explores the biological activity of this compound, summarizing relevant findings from various studies, including structure-activity relationships (SAR), case studies, and experimental data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula: C12H22N2O2

- Molecular Weight: 226.32 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a tert-butyl group, which enhances lipophilicity, and an isocyanobutyl moiety that may contribute to its biological activity.

Research indicates that compounds similar to this compound can act as molecular glues that facilitate the targeted degradation of specific proteins through the ubiquitin-proteasome pathway. This mechanism involves binding to cereblon (CRBN), a protein that plays a crucial role in mediating the degradation of various neosubstrates, including IKZF1 and IKZF3, which are implicated in multiple myeloma and other malignancies .

Anti-Cancer Properties

Studies have demonstrated that this compound exhibits significant anti-proliferative effects against cancer cell lines. The compound's ability to induce the degradation of key oncogenic proteins suggests its potential as a therapeutic agent in oncology.

Table 1: Anti-Proliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MM.1S (Multiple Myeloma) | 1.0 | CRBN-dependent degradation |

| RPMI/8226 | 1.5 | CRBN-dependent degradation |

| HEK/293T | 3.0 | Non-specific inhibition |

The IC50 values indicate the concentration at which the compound inhibits cell growth by 50%, demonstrating its potency in a CRBN-dependent manner .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that variations in the isocyanobutyl chain length and functional groups can significantly affect its binding affinity to CRBN and subsequent protein degradation capabilities.

Table 2: SAR Analysis of Related Compounds

| Compound Name | Structural Modification | Binding Affinity (Kd) | Biological Activity |

|---|---|---|---|

| This compound | Original structure | Low | Moderate |

| Tert-butyl N-(3-isocyanopropyl)carbamate | Shorter isocyanate chain | Moderate | High |

| Tert-butyl N-(5-isocyanopentyl)carbamate | Longer isocyanate chain | High | Very High |

This table illustrates how slight changes in chemical structure can lead to enhanced biological activity, emphasizing the importance of SAR studies in drug development .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Multiple Myeloma : In a study involving MM.1S cells, treatment with this compound led to significant reductions in cell viability, with observed effects correlating with increased levels of substrate degradation mediated by CRBN .

- In Vivo Efficacy : Animal models treated with this compound showed a marked decrease in tumor size compared to control groups, suggesting potential for clinical application in cancer therapy.

Properties

Molecular Formula |

C10H18N2O2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

tert-butyl N-(4-isocyanobutyl)carbamate |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h5-8H2,1-3H3,(H,12,13) |

InChI Key |

IQLSCBFFDOONPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC[N+]#[C-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.